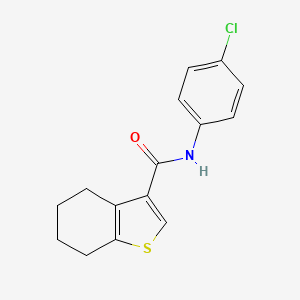

N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

N-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a 4-chlorophenyl substituent attached to the carboxamide group and a tetrahydrobenzothiophene core. Its structure combines a rigid bicyclic system with a halogenated aromatic moiety, a design feature often leveraged to enhance bioavailability and target specificity in medicinal chemistry .

Properties

IUPAC Name |

N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNOS/c16-10-5-7-11(8-6-10)17-15(18)13-9-19-14-4-2-1-3-12(13)14/h5-9H,1-4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNYSNAUVYWURJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the condensation of 4-chlorobenzoyl chloride with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

- **Substitution

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Biological Activity

N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core Structure : A benzothiophene ring system.

- Substituents : A 4-chlorophenyl group and a carboxamide functional group.

The molecular formula is with a molecular weight of approximately 255.75 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines.

Key Findings:

- Inhibition of Cell Proliferation : The compound has shown IC50 values in the low micromolar range against liver cancer cell lines (e.g., HepG2) and prostate cancer cells (e.g., PC-3) .

- Mechanisms of Action :

Mechanistic Studies

The mechanism of action involves interaction with key signaling pathways:

- VEGFR-2 and AKT Inhibition : The compound inhibits vascular endothelial growth factor receptor 2 (VEGFR-2) and AKT pathways, which are crucial for cancer cell survival and proliferation. For instance, one study reported IC50 values of 0.075 μM for VEGFR-2 and 4.60 μM for AKT inhibition .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of several derivatives of benzothiophene compounds, including this compound. The results indicated that this compound exhibited potent activity against liver cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Study 2: Apoptosis Mechanism

In another investigation focusing on apoptosis induction, flow cytometry analysis demonstrated that treatment with this compound led to increased early and late apoptotic cell populations compared to untreated controls .

Data Table: Biological Activity Summary

| Biological Activity | Effect/Measurement | IC50 Value |

|---|---|---|

| VEGFR-2 Inhibition | Antiproliferative | 0.075 μM |

| AKT Inhibition | Antiproliferative | 4.60 μM |

| Apoptosis (Caspase-3 Activation) | Increased levels | Five-fold increase |

| Cell Cycle Arrest | S-phase accumulation | Not quantified |

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

*Calculated based on molecular formula C₁₅H₁₃ClN₂OS.

Key Observations:

- Halogenation Effects: The 4-chlorophenyl group in the target compound contrasts with fluorophenyl () and dichlorophenyl () analogs.

- Core Modifications : Replacement of the tetrahydrobenzothiophene core with an isoxazole () or sulfone-thiophene () alters electronic properties and hydrogen-bonding capacity.

- Bioactivity : Schiff base derivatives () exhibit antimicrobial activity, while the isoxazole analog () shows receptor-specific effects, suggesting substituent-dependent mechanistic divergence.

Pharmacological and Physicochemical Profiles

- Solubility: The tetrahydrobenzothiophene core may enhance solubility in polar aprotic solvents (e.g., DMF, as noted in ) compared to fully aromatic analogs.

- Receptor Interactions: Unlike the isoxazole-4-carboxamide analog (), which exhibits partial α-arrestin recruitment, the target compound’s pharmacological profile remains uncharacterized.

- Thermal Stability : Hydrogen-bonding patterns (e.g., N–H···O/S interactions) inferred from related crystals () likely contribute to stability.

Q & A

Q. What are the optimized synthetic routes for N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols starting with condensation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid derivatives with 4-chloroaniline. Key steps include:

- Activation of the carboxylic acid using coupling agents (e.g., EDCI/HOBt) to form the carboxamide bond.

- Solvent selection (e.g., DMF or THF) to enhance solubility and reaction efficiency.

- Temperature control (60–80°C) to minimize side reactions like hydrolysis or racemization. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product in >90% purity. Variations in substituents on the benzothiophene core may require tailored protecting group strategies .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) provides unambiguous confirmation of molecular geometry, hydrogen bonding, and π-π stacking interactions. For example, intramolecular N–H⋯N hydrogen bonds in similar benzothiophene carboxamides lock molecular conformations, as seen in related structures .

- Spectroscopic methods :

- NMR : and NMR (DMSO-d6) reveal characteristic shifts for the amide proton (~10.5 ppm) and aromatic carbons (~125–140 ppm).

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates molecular weight and purity .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?

Discrepancies in activity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or target specificity. Methodological approaches include:

- Orthogonal assays : Validate hits using both enzymatic (e.g., EGFR-TK inhibition) and cell-based assays (e.g., MTT viability tests) to distinguish direct target engagement from off-target effects .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., chloro vs. fluoro on the phenyl ring) to isolate pharmacophoric elements. For instance, replacing 4-chlorophenyl with 4-fluorophenyl in analogs alters electronic properties and binding affinity .

- Molecular docking : Use programs like AutoDock to model interactions with biological targets (e.g., bacterial DNA gyrase or fungal CYP51), correlating computational data with experimental IC values .

Q. How can crystallography data inform the design of derivatives with enhanced stability or activity?

X-ray structures reveal critical non-covalent interactions:

- Hydrogen bonding : In N-(4-chlorophenyl) analogs, intramolecular N–H⋯N bonds stabilize planar conformations, which may enhance membrane permeability .

- π-Stacking : The benzothiophene core engages in edge-to-face interactions with aromatic residues in target proteins, as observed in co-crystal structures of related compounds .

- Solvent-accessible surfaces : Regions with high hydrophobicity (e.g., tetrahydrobenzothiophene) can be modified with polar groups (e.g., hydroxyl or amine) to improve aqueous solubility without disrupting core interactions .

Q. What analytical methods are suitable for studying degradation pathways under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions.

- LC-MS/MS analysis : Identify degradation products via fragmentation patterns. For example, cleavage of the amide bond generates 4-chloroaniline and benzothiophene fragments, detectable at m/z 127.0 and 165.1, respectively .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions (40°C/75% RH) .

Methodological Considerations

- Crystallographic software : SHELXTL (Bruker AXS) and WinGX suite streamline structure solution and refinement, particularly for twinned crystals or high-resolution datasets .

- Graph set analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., R(8) motifs) in polymorphs, which influence dissolution rates and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.